2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-
Brand Name: Vulcanchem
CAS No.: 923183-59-9
VCID: VC16193223
InChI: InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3
SMILES:
Molecular Formula: C11H9ClO4
Molecular Weight: 240.64 g/mol

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-

CAS No.: 923183-59-9

Cat. No.: VC16193223

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- - 923183-59-9

Specification

CAS No. 923183-59-9
Molecular Formula C11H9ClO4
Molecular Weight 240.64 g/mol
IUPAC Name 4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one
Standard InChI InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3
Standard InChI Key WMDNBYKBXSWEDH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O

Introduction

Structural Characteristics and Nomenclature

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- belongs to the benzopyranone family, characterized by a fused benzene and pyran ring system. The substituents at positions 4, 7, and 8 define its unique properties:

  • Position 4: A chloromethyl group (-CH2Cl) introduces electrophilic reactivity, enabling further functionalization.

  • Position 7: A methoxy group (-OCH3) enhances lipophilicity and influences electronic distribution.

  • Position 8: A hydroxyl group (-OH) provides hydrogen-bonding capability and acidity (pKa ≈ 9–10) .

The systematic IUPAC name reflects this substitution pattern: 4-(chloromethyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one. Its molecular formula is C11H9ClO4, with a molecular weight of 240.64 g/mol.

Synthetic Strategies and Reaction Pathways

Precursor Selection and Functionalization

Synthesis of benzopyran derivatives often begins with simple acetophenone or coumarin precursors. For example:

  • Chromone intermediates: As demonstrated in the synthesis of 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran (54), dihydroxyacetophenone (29) can undergo condensation with diethyl oxalate followed by cyclization to form chromone derivatives .

  • Demethylation and halogenation: Methoxy groups (e.g., in 8-methoxy-2H-1-benzopyran-3-carboxylic acid) are demethylated using HBr/AcOH to yield hydroxyl groups . Chloromethylation may involve Friedel-Crafts alkylation or nucleophilic substitution of hydroxymethyl intermediates with HCl/POCl3.

Hypothetical Synthesis Route

Based on analogous procedures , a plausible pathway for the target compound involves:

  • Starting material: 7,8-Dimethoxy-2H-1-benzopyran-2-one.

  • Demethylation at C8: Treatment with 47% HBr in acetic acid selectively removes the methyl group at position 8, yielding 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one.

  • Chloromethylation at C4:

    • Introduction of a hydroxymethyl group via Mannich reaction or formylation.

    • Conversion to chloromethyl using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Key reaction (chloromethylation):

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one+CH2O+HClZnCl2Target Compound\text{8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{Target Compound}

Physicochemical Properties

Spectral Data (Hypothetical)

SpectrumKey Signals
IR (KBr)3420 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O lactone), 1260 cm⁻¹ (C-O methoxy), 680 cm⁻¹ (C-Cl)
¹H NMR (DMSO-d6)δ 3.85 (s, 3H, OCH3), δ 4.60 (s, 2H, CH2Cl), δ 6.30–7.80 (m, 3H, aromatic), δ 10.20 (s, 1H, OH)
MSm/z 240 [M]⁺, 222 [M-H2O]⁺, 187 [M-CH2Cl]⁺

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the lactone ring and chloromethyl group.

Challenges and Future Directions

  • Regioselectivity: Controlling substitution patterns during synthesis remains challenging.

  • Toxicity: Chloromethyl groups may confer reactivity-related toxicity, necessitating structural optimization.

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